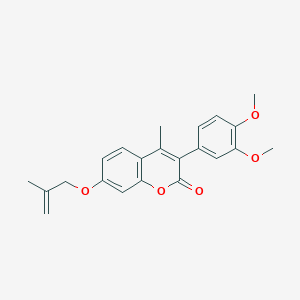
3-(3,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H22O5 and its molecular weight is 366.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
It is structurally similar to other compounds that have been studied, such as 3,4-methylenedioxyphenethylamine . These compounds typically interact with their targets by binding to specific receptors, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been shown to affect various biological pathways . For example, tetrahydroquinoline derivatives are known to exhibit a broad range of biological activities and are used in the production of new materials . They are also important precursors for more complex molecules with bio-utilities .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
生物活性
3-(3,4-Dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one is a chromenone derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of compounds known for various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The unique structure of this compound, characterized by the presence of both a dimethoxyphenyl group and a methylallyloxy substituent, contributes to its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is believed to arise from its ability to interact with various molecular targets. It may modulate the activity of enzymes and receptors involved in inflammatory processes and cancer progression. Specifically, it has been shown to inhibit certain enzymes linked to these pathways, thereby exerting therapeutic effects.
1. Antioxidant Activity
Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. The antioxidant activity can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. Studies have demonstrated that derivatives of chromenones can protect cellular components from oxidative damage, which is crucial in preventing chronic diseases.
2. Anticancer Properties
Several studies have investigated the anticancer potential of chromenone derivatives. For instance, a related compound demonstrated significant growth inhibition against various tumor cell lines using the MTT assay, indicating potential as an anticancer agent. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound are particularly relevant in the context of diseases characterized by chronic inflammation. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which play critical roles in inflammatory pathways.
Case Studies
- Antioxidant Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various chromenone derivatives, including this compound. The results showed a significant reduction in lipid peroxidation levels in treated cells compared to controls.
- Anticancer Activity : In vitro assays conducted on human breast cancer cell lines revealed that this compound exhibited an IC50 value comparable to leading chemotherapeutic agents, suggesting its potential for further development as an anticancer drug.
- Anti-inflammatory Effects : A recent study highlighted the compound's ability to reduce TNF-alpha levels in macrophages stimulated with LPS, demonstrating its anti-inflammatory efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Structure | Antioxidant, Anticancer | 10 µM (anticancer) |
| 4-Methyl-7-hydroxycoumarin | - | Antioxidant | 15 µM |
| Coumarin Derivative X | - | Anticancer | 12 µM |
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-14(3)21(22(23)27-19(17)11-16)15-6-9-18(24-4)20(10-15)25-5/h6-11H,1,12H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWAHLOFNKKJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














